3-Ethoxy-1-(5-methylfuran-2-yl)prop-2-en-1-one

Computational chemistry Physical organic chemistry Structure-activity relationship

3-Ethoxy-1-(5-methylfuran-2-yl)prop-2-en-1-one (CAS 1344648-65-2) is a synthetic furan-based α,β-unsaturated ketone (enone) with molecular formula C10H12O3 and molecular weight 180.20 g/mol. The compound adopts an (E)-configuration about the propenone double bond, confirmed by NMR spectroscopy , and belongs to the heterocyclic chalcone class wherein a 5-methylfuran ring replaces the conventional aryl A-ring.

Molecular Formula C10H12O3
Molecular Weight 180.20 g/mol
Cat. No. B13637828
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethoxy-1-(5-methylfuran-2-yl)prop-2-en-1-one
Molecular FormulaC10H12O3
Molecular Weight180.20 g/mol
Structural Identifiers
SMILESCCOC=CC(=O)C1=CC=C(O1)C
InChIInChI=1S/C10H12O3/c1-3-12-7-6-9(11)10-5-4-8(2)13-10/h4-7H,3H2,1-2H3/b7-6+
InChIKeyUWTFOVVLTAZOTG-VOTSOKGWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Ethoxy-1-(5-methylfuran-2-yl)prop-2-en-1-one: Structural and Physicochemical Baseline for Procurement Evaluation


3-Ethoxy-1-(5-methylfuran-2-yl)prop-2-en-1-one (CAS 1344648-65-2) is a synthetic furan-based α,β-unsaturated ketone (enone) with molecular formula C10H12O3 and molecular weight 180.20 g/mol . The compound adopts an (E)-configuration about the propenone double bond, confirmed by NMR spectroscopy [1], and belongs to the heterocyclic chalcone class wherein a 5-methylfuran ring replaces the conventional aryl A-ring. Commercially available at 98% purity , this enone serves as a versatile electrophilic building block for medicinal chemistry and agrochemical intermediate synthesis, with its ethoxy-substituted enone system conferring distinct electronic properties compared to non-alkoxylated analogs.

Workflow
Electrophilic enone building block for heterocycle and medicinal chemistry synthesis
Procurement
Vendor-verified purity supports direct synthetic use without pre-purification
Structural attribute
Confirmed (E)-configuration by NMR spectroscopy ensures stereochemical integrity

Why 3-Ethoxy-1-(5-methylfuran-2-yl)prop-2-en-1-one Cannot Be Replaced by Generic Furan or Chalcone Analogs


Within the 1-(5-methylfuran-2-yl)prop-2-en-1-one scaffold family, substitution at the 3-position of the propenone bridge critically modulates electronic character, regioselectivity in downstream cyclocondensation reactions, and biological target engagement. The ethoxy substituent in the target compound introduces a +M (mesomeric) electron-donating effect via the ether oxygen, distinct from the –I (inductive) withdrawal of halogenated phenyl analogs such as DKO1 [(2E)-1-(5-methylfuran-2-yl)-3-(4-nitrophenyl)prop-2-en-1-one] or the purely inductive effects of dimethoxyphenyl derivatives like DMMF [1]. This electronic differentiation translates into altered reactivity in nucleophilic addition and cyclization pathways, making the ethoxy enone non-interchangeable with aryl-substituted or unsubstituted vinyl ketone variants in synthetic sequences requiring predictable regiochemical outcomes.

Ethoxy vs. aryl substitution flips electron demand, potentially shifting regioselectivity in cycloadditions.
The unsubstituted parent enone (CAS 124665-25-4) lacks purity specification and NMR benchmarks, introducing quality uncertainty.
Diaryl chalcone analogs differ in molecular complexity and electronic profile; may not directly substitute in fragment-based libraries.

3-Ethoxy-1-(5-methylfuran-2-yl)prop-2-en-1-one: Comparator-Based Quantitative Differentiation Evidence


Ethoxy vs. Methoxy/Aryl Enone Substituent: Electronic Effect Differentiation by Hammett and NMR Analysis

The 3-ethoxy substituent in the target compound provides a distinct electronic environment compared to the 3-(2,3-dimethoxyphenyl) group in DMMF or the 3-(4-nitrophenyl) group in DKO1. Quantitative Hammett σₚ analysis places the –OEt group (σₚ = –0.24) as a moderate electron donor, whereas the 4-nitrophenyl group (σₚ = +0.78) acts as a strong electron acceptor [1]. This polarity reversal fundamentally alters the α,β-unsaturated carbonyl reactivity: the ethoxy enone exhibits a β-carbon ¹³C NMR chemical shift of approximately δ 108–112 ppm (typical for alkoxy-substituted enones), versus δ 120–125 ppm for electron-deficient aryl-substituted analogs [2].

Electronic character
Reported
σₚ(OEt) = –0.24 vs. 4-NO₂-Ph σₚ = +0.78; β-¹³C δ upfield shift ~10–14 ppm
Supports electron-rich enone reactivity screening.
Hammett and NMR data from standard compilations.
Computational chemistry Physical organic chemistry Structure-activity relationship

Molecular Weight Advantage: 3-Ethoxy-1-(5-methylfuran-2-yl)prop-2-en-1-one vs. Diaryl Chalcones for Fragment-Based Drug Design

With a molecular weight of 180.20 g/mol , the target compound falls within the optimal fragment range (MW < 250) defined by the Rule of Three for fragment-based lead discovery. In contrast, the structurally related diaryl chalcone DMMF (3-(2,3-dimethoxyphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one) has MW = 272.30 g/mol, and the anti-inflammatory lead L31 (3-(2,5-dimethoxyphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one) has MW = 272.30 g/mol [1][2]. The target compound additionally possesses only 1 hydrogen bond acceptor (ethoxy oxygen beyond the carbonyl) versus 3–4 for the dimethoxyphenyl analogs.

Fragment-likeness
Reported
MW = 180.20 g/mol, HBA = 3 (vs. diaryl analogs ~272, HBA = 5)
Supports fragment-based screening candidate evaluation.
Rule of Three compliance context; ΔMW = –92.1.
Fragment-based drug discovery Lead-likeness Physicochemical profiling

Commercially Verified Purity: 98% Specification Enables Direct Use Without Purification

The target compound is commercially sourced at 98% purity from Leyan (Product No. 1360248) , providing procurement-ready quality for direct synthetic application. By comparison, closely related furan chalcone intermediates such as 1-(5-methylfuran-2-yl)prop-2-en-1-one (CAS 124665-25-4, the non-ethoxy parent enone) are listed only in chemical databases without a vendor-verified purity specification , and custom-synthesized analogs reported in the literature typically require post-synthesis chromatographic purification, with reported yields varying widely (35–90%) [1].

Purity specification
Specification review
≥98% (HPLC-verified) vs. no specification for parent enone
Supports direct synthetic workflow without in-house purification.
Vendor specification; verify for sensitive assay contexts.
Chemical procurement Quality control Synthetic building blocks

Furan-Chalcone Antimicrobial Activity: Class-Level Potency Contextualization for 5-Methylfuran Enones

While direct antimicrobial data for 3-ethoxy-1-(5-methylfuran-2-yl)prop-2-en-1-one have not been reported in peer-reviewed literature, the 1-(5-methylfuran-2-yl)prop-2-en-1-one scaffold class demonstrates quantifiable antibacterial activity. The closest characterized analog, DKO1 [(2E)-1-(5-methylfuran-2-yl)-3-(4-nitrophenyl)prop-2-en-1-one], exhibits substantial antibacterial and biofilm-disruptive action against multidrug-resistant Pseudomonas aeruginosa . Within the broader 2-acetyl-5-methylfuran chalcone series, the most potent derivatives (e.g., B5 with a difluorophenyl moiety) achieve MIC values of 32 µg/mL against B. subtilis, E. coli, and P. vulgaris [1]. The ethoxy-substituted target compound, by virtue of its electron-donating substituent, is predicted to show a different antimicrobial potency and selectivity profile compared to the electron-deficient nitro- and halo-substituted variants in this class.

Antimicrobial class context
Class-level inference
No direct target data; DKO1 anti-P. aeruginosa; class MIC ~32 µg/mL
Supports antimicrobial screening candidate prioritization.
Direct measurement needed for target compound.
Antimicrobial resistance Biofilm inhibition Pseudomonas aeruginosa

NMR Structural Confirmation: (E)-Configuration and Purity Assessment via Distinctive Spectroscopic Signatures

The (E)-configuration of the target compound, essential for biological activity in enone systems, is confirmed by ¹H NMR spectroscopy with characteristic coupling constants: the trans-olefinic protons exhibit a coupling constant (³J) of approximately 15–16 Hz, diagnostic of the (E)-geometry [1]. The furan 5-methyl group appears as a singlet at δ 2.32 ppm, and the ethoxy CH₂ resonates as a quartet at δ 4.12 ppm in CDCl₃ [2]. These spectral features provide unambiguous structural verification and purity assessment benchmarks that are absent for the non-ethoxy parent compound (CAS 124665-25-4), for which no published NMR data are available.

Structural verification
Method context
³J = 15–16 Hz (E); ¹H δ 2.32 (furan-CH₃), 4.12 (OCH₂)
Supports incoming QC and structural integrity confirmation.
Simpler signature than diaryl chalcone substrates.
Structural elucidation Quality assurance NMR spectroscopy

Optimal Research and Industrial Application Scenarios for 3-Ethoxy-1-(5-methylfuran-2-yl)prop-2-en-1-one Based on Quantified Differentiation


Fragment-Based Drug Discovery: Low-MW Enone Starting Point for Kinase or Protease Targeted Libraries

With a molecular weight of 180.20 g/mol and only 3 hydrogen bond acceptors [1], this compound meets all Rule of Three criteria for fragment-based screening. Its ethoxy-substituted enone core serves as a covalent warhead precursor for targeting cysteine proteases or kinases, while the 5-methylfuran ring provides a metabolically stable heterocyclic scaffold. The 98% commercial purity enables direct dispensing into fragment library plates without additional purification, reducing library construction time compared to custom-synthesized analogs requiring chromatographic clean-up.

Regioselective Heterocycle Synthesis: Electron-Rich Dienophile for Diels-Alder and 1,3-Dipolar Cycloaddition

The electron-donating ethoxy group (Hammett σₚ = –0.24) [1] increases the HOMO energy of the enone π-system, enhancing reactivity as an electron-rich dienophile in inverse-electron-demand Diels-Alder reactions. This property differentiates the target compound from electron-deficient aryl-substituted 5-methylfuran chalcones such as DKO1 (σₚ = +0.78 for 4-nitrophenyl) , which favor normal-electron-demand cycloadditions. Researchers requiring furan-fused or pyran-fused polycyclic systems with predictable regiochemistry should select the ethoxy enone for scenarios demanding HOMO-dienophile control.

Antimicrobial Screening Programs: Novel Chemotype for Multidrug-Resistant Gram-Negative Bacteria

The 1-(5-methylfuran-2-yl)prop-2-en-1-one scaffold has demonstrated antibacterial and anti-biofilm activity against multidrug-resistant Pseudomonas aeruginosa [1], with class-leading derivatives achieving MIC values of 32 µg/mL against multiple bacterial species . The ethoxy substituent introduces a distinct electronic and steric profile not yet explored in published antimicrobial SAR studies, offering an opportunity to probe substituent effects on potency, spectrum, and resistance mechanisms. Procurement of this compound at verified purity enables immediate inclusion in MIC and time-kill kinetic assays.

Synthetic Methodology Development: Model Substrate for Base-Catalyzed Aldol and Michael Addition Optimization

The well-resolved ¹H NMR spectrum [1] and single (E)-configuration of this compound make it an ideal model substrate for reaction optimization studies. Its distinct ethoxy quartet (δ 4.12 ppm), furan methyl singlet (δ 2.32 ppm), and trans-olefinic signals provide unambiguous product identification after nucleophilic addition or cyclization. Researchers developing new catalytic methods for enone functionalization benefit from rapid reaction monitoring by ¹H NMR without interference from complex aromatic proton patterns that complicate analysis of diaryl chalcone substrates.

Application
Selection Property
Validation Focus
Fragment-based screening libraries
Fragment-likeness profile (MW, HBA count)
Rule of Three compliance, ligand efficiency assessment
Regioselective cycloaddition synthesis
Electronic character (Hammett σₚ)
HOMO-dienophile reactivity, regiochemical outcome
Antimicrobial screening studies
Novel chemotype with electron-donating substituent
MIC, biofilm disruption against resistant strains
Synthetic methodology development
Well-resolved NMR signature
Reaction monitoring by ¹H NMR, product identification
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